N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring three key structural motifs:
1,3-Benzodioxole moiety: A bicyclic aromatic group linked via a methylene bridge to the acetamide nitrogen. This group is known to enhance metabolic stability and modulate lipophilicity due to its electron-rich, rigid structure.
Pyrimidine core: A 4-(4-methylpiperazin-1-yl)-substituted pyrimidine ring, which is common in kinase inhibitors. The methylpiperazine group improves aqueous solubility and may facilitate interactions with ATP-binding pockets in enzymes.
Its structural complexity aligns with trends in medicinal chemistry for optimizing bioavailability and target selectivity.
Properties
Molecular Formula |
C19H23N5O3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H23N5O3S/c1-23-6-8-24(9-7-23)17-4-5-20-19(22-17)28-12-18(25)21-11-14-2-3-15-16(10-14)27-13-26-15/h2-5,10H,6-9,11-13H2,1H3,(H,21,25) |
InChI Key |
ZKTUHWIBPYRUAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodioxole moiety, followed by the introduction of the piperazine and pyrimidine rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives with Aromatic Substitutions
IVb (N-(2-fluoro-4-((2-oxo-diazol-3-ylidene)methyl)phenyl)acetamide) and IVc (N-(2-chloro-4-((2-oxo-diazol-3-ylidene)methyl)phenyl)acetamide)
- Structural Similarities : Both feature acetamide groups linked to substituted phenyl rings. The target compound replaces the phenyl group with a benzodioxole, which may enhance π-π stacking and reduce oxidative metabolism .
- Synthesis: IVb and IVc exhibit low yields (15% and 56%, respectively), suggesting challenges in stabilizing reactive intermediates, a consideration for scaling the target compound . Melting Points: IVb (249–252°C, decomposition) and IVc (220–228°C, decomposition) indicate thermal instability, whereas the target’s benzodioxole may improve thermal resilience.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Pyrimidine-Based Kinase Inhibitors
AZD9291, CO-1686, and WZ4002
- Shared Features : These EGFR inhibitors incorporate pyrimidine cores with 4-methylpiperazine or related substituents, analogous to the target compound. The methylpiperazine group is critical for overcoming T790M resistance mutations in EGFR .
- Divergences: Linker Regions: AZD9291 uses an acrylamide group for covalent binding to cysteine residues, whereas the target’s sulfanyl acetamide linker suggests non-covalent interactions. Aromatic Systems: The target’s benzodioxole contrasts with indole (AZD9291) or methoxyaniline (CO-1686) groups, impacting hydrophobicity and target engagement.
Thiophene and Thiadiazole Derivatives
Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide)
Tabulated Comparison of Structural and Physicochemical Properties
Key Insights and Research Implications
Synthetic Challenges : The target compound’s benzodioxole and thioether groups may require optimized reaction conditions to avoid low yields observed in IVb/IVc syntheses .
Metabolic Considerations : The benzodioxole moiety may reduce cytochrome P450-mediated metabolism compared to simpler aryl groups in IVb/IVc .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
